Cas no 160968-91-2 (1-(1-Acetylindolin-5-yl)propan-1-one)

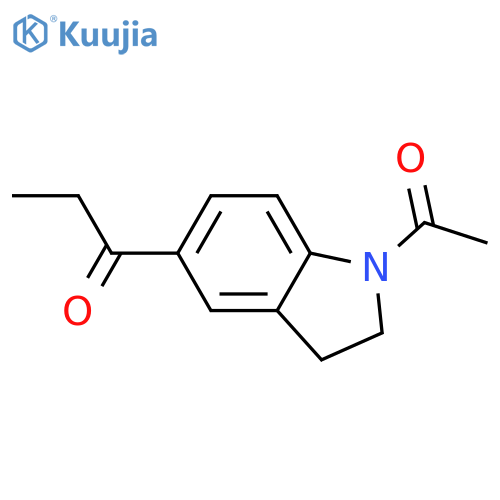

160968-91-2 structure

商品名:1-(1-Acetylindolin-5-yl)propan-1-one

1-(1-Acetylindolin-5-yl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(1-Acetylindolin-5-yl)propan-1-one

- 1-(1-acetyl-2,3-dihydroindol-5-yl)propan-1-one

- HSHULNOIEDSBFV-UHFFFAOYSA-N

- SCHEMBL5780390

- SB65002

- 1-acetyl-5-propionylindoline

- 160968-91-2

- DTXSID20629550

- 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)propan-1-one

- A906477

-

- インチ: InChI=1S/C13H15NO2/c1-3-13(16)11-4-5-12-10(8-11)6-7-14(12)9(2)15/h4-5,8H,3,6-7H2,1-2H3

- InChIKey: HSHULNOIEDSBFV-UHFFFAOYSA-N

- ほほえんだ: CCC(C1=CC2=C(N(C(C)=O)CC2)C=C1)=O

計算された属性

- せいみつぶんしりょう: 217.110278721g/mol

- どういたいしつりょう: 217.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

1-(1-Acetylindolin-5-yl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM146442-1g |

1-(1-acetylindolin-5-yl)propan-1-one |

160968-91-2 | 95% | 1g |

$464 | 2021-08-05 | |

| Ambeed | A708297-1g |

1-(1-Acetylindolin-5-yl)propan-1-one |

160968-91-2 | 95+% | 1g |

$405.0 | 2025-02-21 | |

| Alichem | A199007509-1g |

1-(1-Acetylindolin-5-yl)propan-1-one |

160968-91-2 | 95% | 1g |

$429.07 | 2022-04-02 | |

| Chemenu | CM146442-1g |

1-(1-acetylindolin-5-yl)propan-1-one |

160968-91-2 | 95% | 1g |

$446 | 2023-03-06 |

1-(1-Acetylindolin-5-yl)propan-1-one 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

160968-91-2 (1-(1-Acetylindolin-5-yl)propan-1-one) 関連製品

- 16078-35-6(1,1'-(Indoline-1,5-diyl)diethanone)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:160968-91-2)1-(1-Acetylindolin-5-yl)propan-1-one

清らかである:99%

はかる:1g

価格 ($):364.0